MitoMark Red I

概要

説明

MitoMark Red I is a red fluorescent dye that accumulates in the mitochondria of viable cells . The fluorescence intensity of this compound is dependent on the mitochondrial membrane potential .

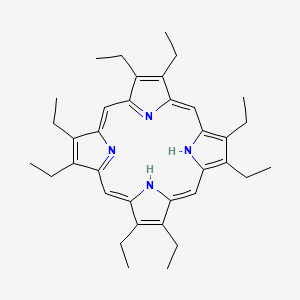

Molecular Structure Analysis

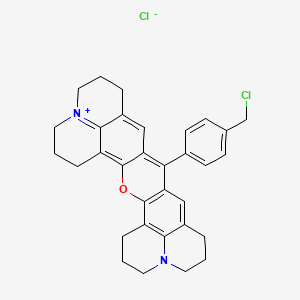

The molecular formula of this compound is C32H32Cl2N2O . The exact mass and molecular weight are not specified .Physical and Chemical Properties Analysis

This compound has a molecular weight of 531.52 . It is a solid substance . The dye is soluble in DMSO . It should be stored at -20°C, away from moisture .科学的研究の応用

1. Mitochondrial Health Assessment

MitoMark Red I has been utilized in studies for assessing mitochondrial health. A notable application is in the development of the MitoTimer reporter gene, which targets mitochondria and changes fluorescence based on its oxidation state. This method is particularly useful for studying mitochondrial content, structure, stress, and damage in living organisms under both physiological and pathological conditions (Laker et al., 2014).

2. Mitochondrial DNA Research

This compound plays a role in mitochondrial DNA (mtDNA) research. The MITOMAP database, a database for human mitochondrial genome research, references technologies like this compound for studying variations in mtDNA related to human origins, forensics, degenerative diseases, cancer, and aging. Such technologies are crucial in understanding mtDNA's role in these areas (Brandon et al., 2004).

3. Sensing Mitochondrial Viscosity in Living Cells

A study designed a red fluorescent probe, Mito-V, which is similar in function to this compound, for monitoring changes in mitochondrial viscosity. This probe's fluorescence intensity and lifetime provide a sensitive measure of mitochondrial viscosity in various biological processes, highlighting the importance of mitochondrial probes in cellular research (Chen et al., 2019).

4. Investigation of Mitophagy

This compound-like compounds have been used to trigger and study mitophagy, the process of eliminating damaged mitochondria from cells. By using far-red fluorescent photosensitizers, researchers can precisely control mitochondrial damage and study the mechanisms of mitophagy in live cells, revealing insights into cellular health and disease processes (Hsieh et al., 2015).

5. Application in Cancer Research

Research shows that probes like this compound can target mitochondria and potentially eradicate cancer stem cells (CSCs). MitoTracker Deep Red (MTDR), for instance, inhibits mitochondrial oxygen consumption rates and ATP production, suggesting a potential therapeutic application in targeting CSCs (Sargiacomo et al., 2021).

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

MitoMark Red I plays a significant role in biochemical reactions, particularly in the process of mitochondrial staining . It interacts with various biomolecules within the cell, primarily those located in the mitochondria. The nature of these interactions is largely dependent on the mitochondrial membrane potential .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by providing a means to visualize and study the mitochondria, which are crucial for energy production, cell signaling pathways, and other aspects of cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its accumulation in the mitochondria of viable cells . This accumulation is dependent on the mitochondrial membrane potential

Transport and Distribution

This compound is transported and distributed within cells and tissues, specifically localizing in the mitochondria

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria

特性

IUPAC Name |

16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-09-2 | |

| Record name | Chloromethyl-X-rosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

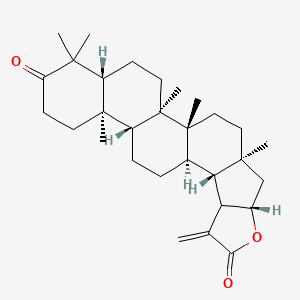

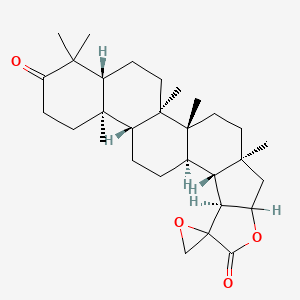

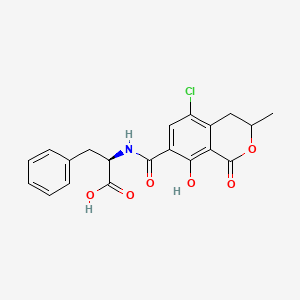

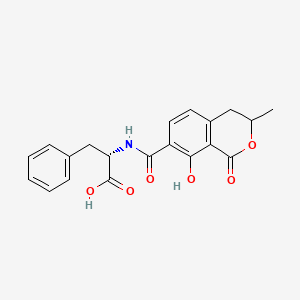

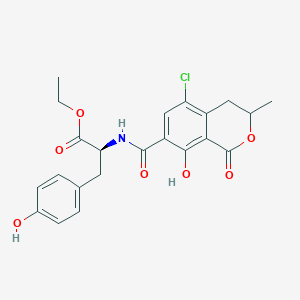

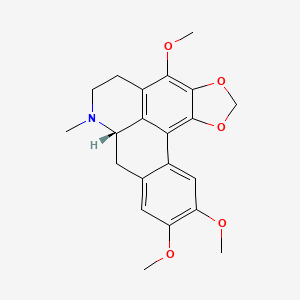

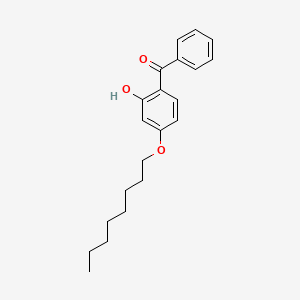

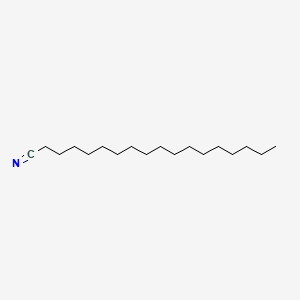

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。